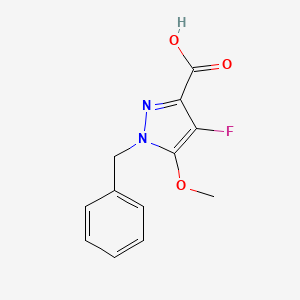![molecular formula C12H14ClN3O2 B11789203 Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)
Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Cloro-7-isopropilpirrolo[2,1-F][1,2,4]triazin-5-carboxilato de etilo es un compuesto químico con la fórmula molecular C12H14ClN3O2. Es un miembro de la familia de las pirrolo[2,1-F][1,2,4]triazinas, conocida por sus diversas actividades biológicas y aplicaciones en la química medicinal .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-Cloro-7-isopropilpirrolo[2,1-F][1,2,4]triazin-5-carboxilato de etilo se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de derivados de pirrol. Este método normalmente incluye el uso de reactivos como isocianato de clorosulfonilo en dimetilformamida (DMF) para facilitar la formación del anillo de triazina .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar procesos de síntesis de varios pasos, incluyendo el uso de reacciones mediadas por metales de transición y la reordenación de pirrolooxadiazinas. Estos métodos se optimizan para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-Cloro-7-isopropilpirrolo[2,1-F][1,2,4]triazin-5-carboxilato de etilo experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de cloro en el compuesto puede ser sustituido por otros nucleófilos bajo condiciones apropiadas.
Oxidación y Reducción: El compuesto puede experimentar reacciones de oxidación y reducción, dependiendo de los reactivos y condiciones utilizados.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como hidróxido de sodio (NaOH) o carbonato de potasio (K2CO3) en solventes polares como dimetilsulfóxido (DMSO) se utilizan comúnmente.
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2) pueden emplearse.
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales que reemplazan al átomo de cloro .
Aplicaciones en la Investigación Científica
El 4-Cloro-7-isopropilpirrolo[2,1-F][1,2,4]triazin-5-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como un bloque de construcción en la síntesis de agentes antivirales y anticancerígenos.
Estudios Biológicos: El compuesto se emplea en estudios relacionados con la inhibición enzimática e interacciones proteicas.
Aplicaciones Industriales: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción del 4-Cloro-7-isopropilpirrolo[2,1-F][1,2,4]triazin-5-carboxilato de etilo implica su interacción con dianas moleculares específicas. El compuesto puede inhibir ciertas enzimas o proteínas, lo que lleva a diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
El 4-Cloro-7-isopropilpirrolo[2,1-F][1,2,4]triazin-5-carboxilato de etilo se puede comparar con otros compuestos similares, como:
Derivados de Pirrolo[2,1-F][1,2,4]triazina: Estos compuestos comparten una estructura central similar pero difieren en sus sustituyentes, lo que lleva a variaciones en sus actividades biológicas y aplicaciones.
Avapritinib: Un inhibidor de cinasas utilizado en la terapia del cáncer, que contiene un andamiaje de pirrolo[2,1-F][1,2,4]triazina.
La singularidad del 4-Cloro-7-isopropilpirrolo[2,1-F][1,2,4]triazin-5-carboxilato de etilo radica en sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H14ClN3O2 |
|---|---|
Peso molecular |
267.71 g/mol |
Nombre IUPAC |
ethyl 4-chloro-7-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C12H14ClN3O2/c1-4-18-12(17)8-5-9(7(2)3)16-10(8)11(13)14-6-15-16/h5-7H,4H2,1-3H3 |
Clave InChI |
TYZISHXGSOPANC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=NC=NN2C(=C1)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11789134.png)




![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)


![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)

